(4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride
CAS No.: 1427416-69-0
Cat. No.: VC2888278
Molecular Formula: C8H11Cl2F3N2O
Molecular Weight: 279.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1427416-69-0 |
---|---|
Molecular Formula | C8H11Cl2F3N2O |
Molecular Weight | 279.08 g/mol |
IUPAC Name | [4-(trifluoromethoxy)phenyl]methylhydrazine;dihydrochloride |
Standard InChI | InChI=1S/C8H9F3N2O.2ClH/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H |
Standard InChI Key | RSAPPDCMQWIJJB-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CNN)OC(F)(F)F.Cl.Cl |
Canonical SMILES | C1=CC(=CC=C1CNN)OC(F)(F)F.Cl.Cl |
Introduction
(4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride is a chemical compound with the CAS number 1427416-69-0. It is characterized by its molecular formula C₈H₁₁Cl₂F₃N₂O and a molecular weight of approximately 279.09 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Chemical Data Table
Property | Value |
---|---|
CAS Number | 1427416-69-0 |
Molecular Formula | C₈H₁₁Cl₂F₃N₂O |
Molecular Weight | 279.09 g/mol |
Storage Conditions | Dark place, Inert atmosphere, 2-8°C |
Hazard Statements | H302, H315, H319, H335 |
Synthesis and Applications
While specific synthesis methods for (4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride are not detailed in the available literature, compounds with similar structures are often synthesized through reactions involving hydrazine derivatives and appropriate benzyl halides or benzyl alcohols. The trifluoromethoxy substituent can be introduced via various fluorination methods.
In terms of applications, hydrazine derivatives are known for their potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The trifluoromethoxy group in this compound may enhance its interaction with biological targets due to its lipophilic nature.
Research Findings and Future Directions
Research on hydrazine derivatives, including those with fluorinated substituents, highlights their potential in medicinal chemistry. The enhanced metabolic stability and lipophilicity imparted by the trifluoromethoxy group make (4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride an interesting candidate for further investigation in drug development.
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